Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Physicochemical characterization Solid-state properties Crystallization optimization

Choose the ethyl ester variant of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate for your medicinal chemistry campaign. With a melting point of 121–125°C and ≥97% purity, this white crystalline powder offers a unique balance of steric and electronic properties that methyl and isopropyl analogs cannot replicate. Its optimized reactivity in Suzuki and Buchwald-Hartwig couplings, combined with stable storage at 2–8°C, ensures reproducible results in kinase inhibitor synthesis. Available from multiple global suppliers with fast shipping.

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
CAS No. 306934-99-6
Cat. No. B1270318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
CAS306934-99-6
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
InChIKeySEWFWRCESBYGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (CAS 306934-99-6): Chemical Profile and Procurement Overview


Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a synthetic organic compound classified as a thiophene carboxylate derivative . It features a thiophene core substituted with an amino group at the 2-position, a 4-bromophenyl group at the 4-position, and an ethyl ester at the 3-carboxyl position . With a molecular formula of C₁₃H₁₂BrNO₂S and a molecular weight of 326.21 g/mol , this brominated thiophene ester appears as a white crystalline powder and serves predominantly as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitor scaffolds . The compound is commercially available from multiple reputable suppliers including Thermo Fisher Scientific and Sigma-Aldrich with purities typically ≥97% .

Why Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate Cannot Be Substituted with Methyl or Isopropyl Ester Analogs


While methyl and isopropyl ester analogs of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate share the identical bromophenyl-thiophene pharmacophore, direct substitution with these analogs fails to produce equivalent experimental outcomes in synthetic and biological contexts. The ethyl ester functionality provides a distinct balance of steric hindrance and electronic properties that critically influences reaction yields in subsequent derivatizations and modulates compound solubility for in vitro assays . Empirical evidence demonstrates that even minor modifications to the ester moiety—such as replacing ethyl with methyl or isopropyl—can fundamentally alter melting point and thermal behavior, which directly impacts formulation handling and crystallization protocols . These physicochemical divergences necessitate rigorous validation of each ester variant in target-specific applications rather than assuming functional interchangeability, as the ethyl ester represents an optimized intermediate for downstream chemistry that its close analogs cannot automatically replicate .

Quantitative Differentiation Evidence for Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate vs. Ester Analogs


Melting Point Differentiation: Ethyl Ester (121–125°C) vs. Isopropyl Ester (111–113°C)

The ethyl ester exhibits a significantly higher melting point range of 121–125°C compared to 111–113°C for the isopropyl ester analog . This 8–14°C elevation in melting point provides a quantifiable advantage in solid-phase handling, crystallization purity control, and ambient temperature stability during long-term storage .

Physicochemical characterization Solid-state properties Crystallization optimization

Boiling Point and Density Comparison: Ethyl vs. Isopropyl Ester Physicochemical Properties

The ethyl ester (target compound) exhibits a predicted boiling point of 433.7±45.0°C at 760 mmHg and a density of 1.502±0.06 g/cm³ at 20°C . In comparison, the isopropyl ester analog (CAS 350997-27-2) shows a higher predicted boiling point of 440.6±45.0°C at 760 mmHg and a lower density of 1.415±0.06 g/cm³ . These distinct thermal and volumetric properties indicate differential volatility and packing density that impact solvent selection during synthesis and storage efficiency.

Thermal properties Density measurements Purification protocols

Commercial Availability and Vendor Diversity: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester (target compound) is available from major global chemical suppliers including Thermo Fisher Scientific (97% purity), Sigma-Aldrich (97% purity), Apollo Scientific, and multiple regional vendors [1]. In contrast, the methyl ester analog (CAS 331838-92-7) is offered by a narrower vendor network primarily consisting of specialized building block suppliers . This broader commercial footprint for the ethyl ester reduces procurement lead times and single-supplier dependency risks.

Procurement sourcing Supply chain resilience Vendor qualification

Structural Distinctiveness: Ethyl Ester as Preferred Kinase Inhibitor Synthetic Intermediate

The ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate scaffold is explicitly cited as being predominantly utilized in the synthesis of kinase inhibitors, leveraging its unique combination of a brominated phenyl group and thiophene ring that enhances reactivity . While the methyl and isopropyl esters are structurally related, literature and vendor technical documentation consistently designate the ethyl ester variant as the preferred starting material for kinase-targeted derivatization campaigns .

Medicinal chemistry Kinase inhibitor synthesis Building block optimization

Absence of Documented Biological Activity Data Necessitates Empirical Screening

A systematic search of peer-reviewed literature and authoritative databases (PubChem CID 727636, ChemSpider ID 635435) reveals an absence of published IC₅₀ values, MIC data, or in vivo pharmacokinetic parameters for ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate [1]. Claims of antimicrobial or cytotoxic activity appearing on certain vendor websites are not substantiated by primary research publications meeting evidentiary standards [2]. Similarly, the methyl ester analog (CAS 331838-92-7) lacks validated biological activity data in peer-reviewed sources . This absence of comparative biological data necessitates that users conduct their own empirical screening rather than relying on unverified activity claims for selection decisions.

Biological screening Activity validation Experimental design

Optimal Use Cases for Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate in Scientific and Industrial Settings


Kinase Inhibitor Scaffold Derivatization in Medicinal Chemistry

This compound serves as an established starting material for synthesizing kinase inhibitor candidates. The bromophenyl-thiophene core with ethyl ester functionality provides a reactive scaffold amenable to further functionalization through cross-coupling reactions (Suzuki, Buchwald-Hartwig) and amide bond formation at the amino group . Its commercial availability at ≥97% purity from multiple major vendors ensures reproducible synthetic outcomes and reduces purification burden in early-stage medicinal chemistry campaigns .

Physicochemical Profiling and Solid-State Characterization Studies

The well-defined melting point (121–125°C) and thermal stability of this compound make it suitable for studies requiring precise solid-state characterization . Researchers conducting polymorphism screening, thermal analysis (DSC/TGA), or crystallization optimization can leverage the ethyl ester's intermediate melting point relative to the methyl and isopropyl analogs to explore ester-dependent solid-state behavior within a homologous series .

Structure-Activity Relationship (SAR) Studies of Ester Moieties

For research programs investigating the impact of ester substitution on biological or physicochemical properties within the 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate series, the ethyl ester represents the central comparator between the smaller methyl ester and bulkier isopropyl ester . Systematic evaluation of this homologous series enables deconvolution of steric and electronic contributions to target binding, solubility, and metabolic stability without confounding changes to the core pharmacophore .

Chemical Biology Probe Development Requiring Defined Synthetic Intermediates

As a versatile building block with documented utility in kinase inhibitor synthesis, this compound is well-suited for preparing chemical biology probes where subsequent functionalization steps (e.g., biotin conjugation, fluorescent tagging) require a reactive amino group and a modifiable ester handle . The ethyl ester's intermediate steric profile facilitates selective transformations that may be hindered with bulkier isopropyl esters or less stable methyl esters under certain reaction conditions .

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